molecular formula C13H21N3O2 B2619465 N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1172839-35-8

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Número de catálogo: B2619465
Número CAS: 1172839-35-8
Peso molecular: 251.33
Clave InChI: IDUUUKZSMGQDMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H21N3O2 and its molecular weight is 251.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the recommended synthetic pathways for N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, and how do reaction conditions impact yield and purity?

Answer:
The synthesis involves multi-step pathways, typically starting with pyrimidine ring formation followed by acetamide coupling. Key steps include:

  • Pyrimidine core synthesis : Condensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., acetic acid, 80–100°C) .
  • Acetamide coupling : Alkylation of the pyrimidine intermediate with bromoacetamide derivatives, using bases like potassium carbonate in aprotic solvents (e.g., DMF, 60°C) .
  • Optimization : Yield (40–70%) and purity (>90%) depend on solvent choice, temperature control, and catalyst selection (e.g., Pd catalysts for regioselective coupling) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms used .
  • Compound stability : Hydrolysis of the acetamide group under physiological pH (confirmed via HPLC-MS stability studies) .
  • Methodology : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to validate results .

Q. What advanced spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrimidine ring and acetamide substitution (e.g., δ 6.05 ppm for pyrimidine H-5 in DMSO-d6) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 319.1652) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the sec-butyl group and pyrimidine-oxo configuration .

Q. How can researchers design experiments to study the compound’s metabolic stability in vivo?

Answer:

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Monitor degradation via LC-MS/MS .
  • Isotopic labeling : Introduce 14C^{14}C at the acetamide carbonyl to track metabolite formation .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, with plasma sampling over 24h to calculate AUC and half-life .

Q. What strategies are effective for optimizing the compound’s solubility without compromising bioactivity?

Answer:

  • Structural modifications : Introduce polar groups (e.g., hydroxyl or morpholine) at the propyl chain or pyrimidine C-4 position .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (tested via shake-flask method) .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve dissolution rates (confirmed by powder XRD) .

Q. How do computational methods aid in predicting this compound’s target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to pyrimidine-dependent kinases (e.g., CDK2), focusing on hydrogen bonding with the oxo group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sec-butyl group in hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with IC50_{50} values for lead optimization .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Byproduct formation : Mitigate diastereomer formation during sec-butyl coupling using chiral auxiliaries or asymmetric catalysis .
  • Process safety : Optimize exothermic reactions (e.g., acetamide alkylation) via controlled addition rates and in-line FTIR monitoring .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in cell lysates .
  • CRISPR knockouts : Generate cell lines lacking suspected targets (e.g., pyrimidine metabolism enzymes) to assess activity loss .
  • Transcriptomics : RNA-seq analysis post-treatment to identify downstream pathway modulation (e.g., mTOR or MAPK signaling) .

Q. What analytical methods are recommended for detecting degradation products during storage?

Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by UPLC-PDA analysis .
  • Degradant identification : Use LC-HRMS/MS to characterize oxidation products (e.g., N-oxide formation at the pyrimidine ring) .
  • Stability protocols : Store lyophilized samples under argon at -80°C to minimize hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide further derivatization of this compound?

Answer:

  • Core modifications : Replace the pyrimidine ring with triazine or quinazoline to assess impact on kinase selectivity .
  • Side-chain variations : Systematically alter the sec-butyl group to tert-butyl or cyclopropyl derivatives and evaluate logP/bioactivity .
  • Pharmacophore mapping : Use MOE software to identify critical hydrogen bond acceptors (e.g., pyrimidine-oxo) for activity retention .

Propiedades

IUPAC Name

N-butan-2-yl-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-4-6-11-7-13(18)16(9-14-11)8-12(17)15-10(3)5-2/h7,9-10H,4-6,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUUUKZSMGQDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.